
Tributylphosphine selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylphosphine selenide is an organophosphorus compound with the molecular formula C12H27PSe It is a selenide derivative of tributylphosphine, characterized by the presence of a selenium atom bonded to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylphosphine selenide can be synthesized through the reaction of tributylphosphine with elemental selenium. The reaction typically involves heating tributylphosphine with selenium in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
P(C4H9)3+Se→P(C4H9)3Se
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Tributylphosphine selenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to tributylphosphine and elemental selenium.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halogens, sulfur, and other chalcogens.
Major Products Formed:
Oxidation: Tributylphosphine oxide and selenium dioxide.
Reduction: Tributylphosphine and elemental selenium.
Substitution: Various organophosphorus compounds depending on the substituent.
Scientific Research Applications
Tributylphosphine selenide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenides and other organophosphorus compounds.
Biology: It is used in the study of selenium-containing enzymes and their mechanisms.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of tributylphosphine selenide involves the interaction of the selenium atom with various molecular targets. The selenium atom can participate in redox reactions, acting as an electron donor or acceptor. This property makes it useful in catalytic processes and in the study of redox biology.
Molecular Targets and Pathways:
Redox Enzymes: this compound can interact with redox enzymes, influencing their activity.
Electron Transfer Pathways: It can participate in electron transfer pathways, affecting cellular redox balance.
Comparison with Similar Compounds
Trioctylphosphine selenide: Similar in structure but with longer alkyl chains.
Triphenylphosphine selenide: Similar in structure but with phenyl groups instead of butyl groups.
Tributylphosphine sulfide: Similar in structure but with sulfur instead of selenium.
Uniqueness: Tributylphosphine selenide is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Its ability to participate in redox reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
39181-26-5 |
|---|---|
Molecular Formula |
C12H27PSe |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
tributyl(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C12H27PSe/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
IYMHCKVVJXJPDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=[Se])(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


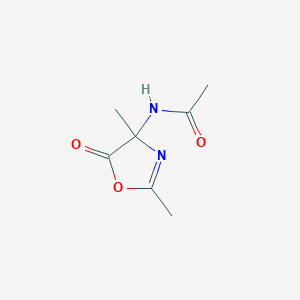
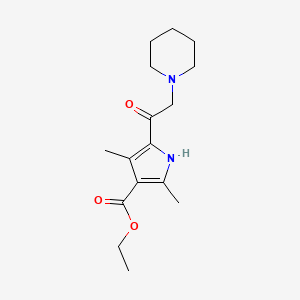
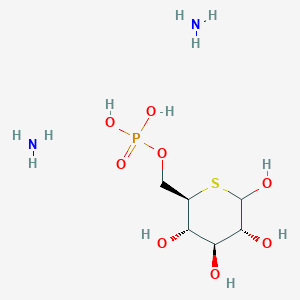

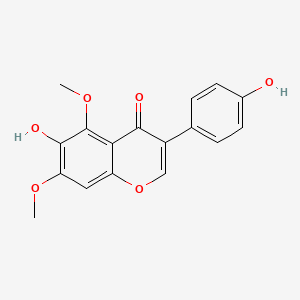
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
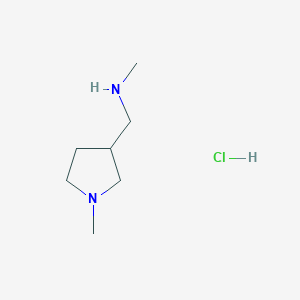
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
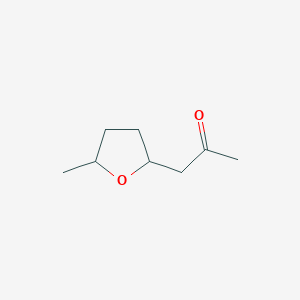
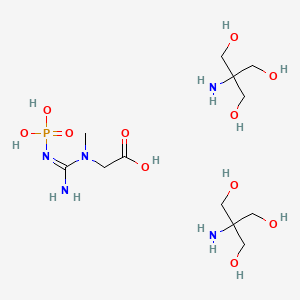
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
